Triphenyl(propyl)phosphonium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl(propyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNQDJZRGAOBPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450681 | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14350-50-6 | |
| Record name | Phosphonium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Triphenyl Propyl Phosphonium Iodide
Classical Synthetic Routes to Triphenyl(propyl)phosphonium (B98357) Iodide
The most common and direct method for synthesizing triphenyl(propyl)phosphonium iodide is through the nucleophilic quaternization of triphenylphosphine (B44618).
Nucleophilic Quaternization of Triphenylphosphine with Propyl Iodide
This reaction involves the treatment of triphenylphosphine with propyl iodide. youtube.com The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of propyl iodide in a classic SN2 reaction. libretexts.org This process leads to the formation of the corresponding phosphonium (B103445) salt. youtube.com The general reaction is typically high-yielding and clean. youtube.com
The reaction rate is dependent on the nature of the halogen in the alkyl halide, following the trend I > Br > Cl. google.com Consequently, propyl iodide is a highly effective reagent for this transformation due to the high reactivity of the carbon-iodine bond. google.com
The efficiency of the quaternization reaction is significantly influenced by the chosen solvent and other reaction conditions.
Solvent Systems: The synthesis is often carried out by heating the reactants in a non-polar solvent like anhydrous toluene (B28343) or benzene. youtube.com The phosphonium salt, being ionic, typically precipitates out of the solution upon cooling, facilitating its isolation. youtube.com Polar aprotic solvents, such as acetonitrile (B52724), can enhance the reaction rate by stabilizing the charged transition state of the SN2 reaction. Dichloromethane is another solvent that can be employed for this synthesis.
Temperature: Reflux conditions are commonly used to decrease the reaction time. For instance, conducting the reaction in refluxing acetonitrile (at 82°C) can reduce the time required to achieve a high yield from several days at room temperature to just a few days.
Anhydrous Conditions: It is crucial to use anhydrous conditions to prevent the hydrolysis of the reactants and products.
The following table summarizes the impact of different solvents on the reaction.
| Solvent | Dielectric Constant (ε) | Reaction Characteristics |
| Acetonitrile | 37.5 | Accelerates the reaction due to high polarity. |
| Toluene | 2.4 | Commonly used, with the product often precipitating upon cooling. youtube.comnih.gov |
| Benzene | 2.3 | Effective, but its use is often limited due to toxicity concerns. youtube.com |
| Dichloromethane | 9.1 | A suitable polar aprotic solvent for the reaction. |
This table provides an interactive comparison of common solvents used in the synthesis of this compound.
After the reaction is complete, the crude product often requires purification to remove unreacted starting materials and byproducts.
Recrystallization: A standard method for purifying the solid phosphonium salt is recrystallization. researchgate.net Effective solvents for this purpose include ethanol (B145695) and acetonitrile. The process involves dissolving the crude salt in a minimum amount of the hot solvent and allowing it to cool slowly, which leads to the formation of purified crystals. researchgate.net
Washing: The filtered product can be washed with a non-polar solvent, such as hexane (B92381) or ether, to remove any remaining non-polar impurities. researchgate.netresearchgate.net
Comparative Analysis of Reactant Stoichiometry and Reaction Kinetics
The stoichiometry of the reactants plays a critical role in maximizing the yield of the desired phosphonium salt.
Molar Ratio: Often, a slight molar excess of triphenylphosphine is used relative to the propyl iodide. This helps to ensure the complete conversion of the alkyl halide, which can sometimes be difficult to separate from the final product.
The kinetics of the reaction are characteristic of an SN2 mechanism. The rate is dependent on the concentration of both triphenylphosphine and propyl iodide. The reaction is generally faster with primary alkyl halides like propyl iodide compared to secondary or tertiary halides due to reduced steric hindrance. wikipedia.org
Synthesis of Functionally Substituted Phosphonium Salts and Analogs
The fundamental synthetic strategy for preparing this compound can be adapted to create a variety of functionally substituted analogs.
Generation of α-Alkoxymethylphosphonium Iodides
A notable class of functionalized phosphonium salts are the α-alkoxymethylphosphonium iodides. An efficient, one-pot synthesis method has been developed for these compounds using a combination of triphenylphosphine and iodine at room temperature. d-nb.infonih.gov
In this procedure, a solution of a bis-alkoxymethane is added to a mixture of triphenylphosphine and iodine in a solvent like toluene. researchgate.netd-nb.info The reaction proceeds smoothly at room temperature to afford the desired α-alkoxymethylphosphonium iodide in high yields (typically 70–91%). d-nb.infonih.gov
The proposed mechanism involves the initial formation of a phosphonium intermediate from the reaction of triphenylphosphine and iodine. d-nb.info This intermediate then reacts with the bis-alkoxymethane to generate an oxonium intermediate, which is subsequently attacked by another equivalent of triphenylphosphine to yield the final O,P-acetal product. d-nb.info This method offers a mild and green alternative for producing functionalized phosphonium salts, avoiding the use of toxic reagents. d-nb.info
The following table presents data from the synthesis of various α-alkoxymethyl triphenylphosphonium iodides.
| Entry | Bis-alkoxymethane | Product | Yield (%) |
| 1 | Bis(butoxymethyl)methane | α-Butoxymethyltriphenylphosphonium iodide | 80 |
| 2 | Bis(isopropoxymethyl)methane | α-Isopropoxymethyltriphenylphosphonium iodide | 87 |
| 3 | Bis(benzyloxymethyl)methane | α-Benzyloxymethyltriphenylphosphonium iodide | 75 |
This interactive table showcases the yields for the synthesis of different α-alkoxymethylphosphonium iodides. researchgate.net
PPh₃/I₂ Combination for One-Pot Synthesis
A notable and efficient one-pot method for synthesizing phosphonium salts involves the use of a triphenylphosphine (PPh₃) and iodine (I₂) combination. This approach has been successfully employed to create a variety of functionalized phosphonium salts, such as α-alkoxymethyltriphenylphosphonium iodides, at room temperature. d-nb.inforesearchgate.net The reaction is versatile, allowing for the synthesis of a wide range of structurally diverse α-alkoxymethyl triphenylphosphonium iodides in high yields, typically ranging from 70–91%. d-nb.inforesearchgate.net
The proposed mechanism for this transformation begins with the generation of a phosphonium intermediate from the reaction between PPh₃ and I₂. This intermediate then reacts with a substrate like bis-alkoxymethane to form an oxonium intermediate. A subsequent attack by another equivalent of PPh₃ on this oxonium intermediate leads to the formation of the target O,P-acetal, which is a type of functionalized phosphonium salt. d-nb.info One of the key benefits of this methodology is that it avoids the use of toxic reagents and intermediates, presenting a greener synthetic route. d-nb.info
For instance, the synthesis of α-ethoxymethyltriphenylphosphonium iodide has been achieved with an 80% yield when the reaction is conducted in toluene at room temperature for four hours. researchgate.net The optimization of reaction conditions, including solvent and temperature, has been explored to maximize yields. researchgate.net
Microwave-Assisted Synthesis of Related Phosphonium Halides
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of phosphonium salts, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netbas.bg This technique has been particularly effective in the solvent-free synthesis of various phosphonium salts, highlighting its potential as a more environmentally friendly approach. researchgate.netbas.bgorganic-chemistry.org
The synthesis of (3-bromopropyl)triphenylphosphonium bromide, for example, can be accomplished in just two minutes with high yields (81–93%) by irradiating a mixture of 1,3-dibromopropane (B121459) and triphenylphosphine, either neat or in a solvent like xylene or toluene. bas.bg This rapid method can be followed by an anion exchange step, where the bromide salt is converted to the corresponding iodide salt by treatment with potassium iodide in an aqueous solution. bas.bg
Research has also shown that microwave irradiation can significantly enhance reactions involving charged alkylating agents, especially under solvent-free conditions. researchgate.net The effectiveness of microwave assistance can be influenced by the nature of the leaving group and the substituents on the phosphine (B1218219). researchgate.net For example, in the reaction of phosphines with n-hexyl halides, the reaction rates are considerably faster under microwave irradiation compared to conventional heating. researchgate.net The polarity of the solvent can also play a role in microwave-assisted reactions, with more polar solvents sometimes leading to faster reaction rates. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of (3-bromopropyl)triphenylphosphonium bromide
| Method | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave | Xylene | 2 min | 93 | bas.bg |
| Microwave | Toluene | 2 min | 85 | bas.bg |
| Microwave | None | 2 min | 81 | bas.bg |
| Conventional | Toluene | 7 h | 57-92 | nih.gov |
Strategies for Conjugating Phosphonium Moieties to Bioactive Molecules
Quaternary phosphonium compounds (QPCs) have garnered significant interest in medicinal chemistry, and various strategies have been developed to conjugate these moieties to bioactive molecules. nih.govtandfonline.com This approach aims to enhance the therapeutic properties of drugs by modifying their solubility, stability, and bioavailability. tandfonline.com
One common strategy involves the quaternization of triphenylphosphine with a suitable alkyl halide derivative of the bioactive molecule. nih.govmdpi.com For instance, TPP-conjugated polyalkoxyphenyl propanes have been synthesized by first converting natural allylpolyalkoxybenzenes into the corresponding 1-propanols via hydroboration-oxidation. The hydroxyl group is then replaced with iodine, and the resulting iodinated intermediate is refluxed with triphenylphosphine to yield the final TPP conjugate. nih.gov
Other strategies for creating linkers between the phosphonium moiety and the drug include:
Ether Linkages: Alkylation of a phenolic drug with a dibromoalkane, followed by quaternization with triphenylphosphine. nih.gov
Ester and Amide Linkages: Acylation of a drug containing a benzyl (B1604629) alcohol or benzylamine (B48309) with a bromo-functionalized carboxylic acid, followed by reaction with triphenylphosphine. nih.gov
These conjugation strategies allow for the creation of a diverse range of drug-phosphonium salt conjugates with varying linker lengths and types, which can be crucial for optimizing their biological activity. nih.gov
Esterification of Carboxyl-Containing Drugs with Haloalkanols
A specific and effective method for conjugating phosphonium moieties to drugs containing a carboxylic acid group involves an initial esterification step with a haloalkanol. This strategy creates an ester linkage and introduces a terminal halide that can subsequently react with triphenylphosphine to form the phosphonium salt.
This multi-step process typically involves:
Activation of the Carboxylic Acid: The carboxylic acid on the drug molecule is often activated, for example, by converting it to an acyl chloride, to facilitate the subsequent esterification.
Esterification: The activated carboxylic acid is then reacted with a haloalkanol (e.g., a bromo- or iodo-alkanol) to form an ester. This reaction introduces a linker of a specific length with a terminal halogen.
Quaternization: The resulting haloalkyl ester is then reacted with triphenylphosphine. The phosphine attacks the electrophilic carbon bearing the halogen, leading to the formation of the triphenylphosphonium salt. nih.gov
This method provides a versatile way to attach phosphonium groups to a wide array of carboxyl-containing drugs, enabling the systematic exploration of structure-activity relationships by varying the length and nature of the haloalkanol linker.
Mechanistic Investigations of Phosphonium Salt Formation
The formation of phosphonium salts, such as this compound, is a cornerstone reaction in organic synthesis, typically proceeding through a nucleophilic substitution pathway. libretexts.org
Analysis of Nucleophilic Substitution Pathways
The primary mechanism for the formation of alkyltriphenylphosphonium halides is the bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgyoutube.com In this process, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-iodopropane (B42940). libretexts.org This attack occurs from the backside of the carbon-halogen bond, leading to the formation of a new phosphorus-carbon bond and the simultaneous ejection of the halide ion as a leaving group. libretexts.org
The general Sₙ2 reaction for the formation of this compound is as follows: PPh₃ + CH₃CH₂CH₂I → [Ph₃PCH₂CH₂CH₃]⁺I⁻
The rate of this reaction is influenced by several factors, including the nature of the halogen, with the reactivity order being I > Br > Cl. googleapis.com The reaction is typically carried out by heating the reactants in a non-polar solvent like toluene or benzene. youtube.com The resulting phosphonium salt often precipitates out of the solution upon cooling. youtube.com
Studies have also investigated the stereochemical outcome of nucleophilic substitution at the phosphorus center in phosphonium salts. These investigations suggest a two-step mechanism involving the formation of a pentacoordinate dihalophosphorane intermediate via a backside attack, which then dissociates, resulting in an inversion of configuration at the phosphorus atom. acs.org The energy barriers for this process are influenced by steric effects of the substituents on the phosphorus atom. acs.org
Table 2: Factors Influencing Sₙ2 Formation of Phosphonium Salts
| Factor | Influence on Reaction Rate | Explanation | Reference |
| Leaving Group | I > Br > Cl | Weaker C-X bond leads to a better leaving group. | googleapis.com |
| Phosphine Nucleophilicity | More electron-rich phosphines are better nucleophiles. | Increased electron density on phosphorus enhances its ability to attack the electrophile. | walisongo.ac.id |
| Steric Hindrance | Primary > Secondary > Tertiary (Alkyl Halide) | Less hindered electrophiles are more accessible for backside attack. | youtube.com |
| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents like acetonitrile can stabilize the transition state. | walisongo.ac.id |
Reaction Mechanisms and Reactivity Profiles of Triphenyl Propyl Phosphonium Iodide
Phosphonium (B103445) Ylide Formation and Reactivitybenchchem.com
The principal utility of triphenyl(propyl)phosphonium (B98357) iodide lies in its conversion to a phosphonium ylide, a reactive intermediate with a positively charged phosphorus atom adjacent to a negatively charged carbon atom. rsc.org This ylide is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org
The generation of the propyl-substituted phosphonium ylide, (triphenylphosphoranylidene)propane, from its corresponding phosphonium salt is achieved through deprotonation. This process involves the removal of a proton from the carbon atom situated next to the positively charged phosphorus center. youtube.comlibretexts.org
The acidity of the α-hydrogens in an alkylphosphonium salt is relatively low. Consequently, a strong base is required for efficient deprotonation. youtube.come-bookshelf.de For phosphonium salts with simple alkyl substituents, such as triphenyl(propyl)phosphonium iodide, powerful bases like sodium hydride (NaH) or n-butyllithium (BuLi) are typically employed. youtube.comlibretexts.org The choice of base is critical as it can influence the subsequent stereochemistry of the Wittig reaction. The use of n-butyllithium, for example, introduces lithium ions into the reaction mixture, which can have a significant effect on the stereochemical outcome. masterorganicchemistry.comnih.gov
Table 1: Bases for Deprotonation of Alkyltriphenylphosphonium Salts
| Base | Formula | Strength | Notes |
|---|---|---|---|
| n-Butyllithium | C₄H₉Li | Very Strong | Commonly used; introduces Li⁺ salts into the reaction. libretexts.org |
| Sodium Hydride | NaH | Strong | A strong, non-nucleophilic base. organic-chemistry.org |
| Sodium Amide | NaNH₂ | Strong | Another strong base used for generating ylides. |
Phosphorus ylides are classified based on the substituents attached to the carbanionic carbon. The propyl-substituted ylide derived from this compound is considered a "non-stabilized" or "unstabilized" ylide. quora.comresearchgate.net This is because the propyl group is an electron-donating alkyl group, which does not help to delocalize the negative charge on the adjacent carbon. quora.comorganic-chemistry.org
The electronic structure of the ylide is often represented as a resonance hybrid of two forms: the ylide form (with formal positive and negative charges) and the ylene form (with a phosphorus-carbon double bond). rsc.orgyoutube.com Due to the lack of stabilizing groups, the negative charge is highly localized on the carbon atom, making non-stabilized ylides, like (triphenylphosphoranylidene)propane, highly reactive and strong nucleophiles. quora.comnumberanalytics.com This high reactivity dictates their behavior in subsequent reactions, particularly favoring rapid and irreversible steps. quora.com
Discovered by Georg Wittig, this reaction is a cornerstone of organic synthesis for converting carbonyl compounds into alkenes. wikipedia.orglibretexts.org It involves the reaction of a phosphorus ylide with an aldehyde or a ketone, which results in the formation of an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The strong phosphorus-oxygen double bond formed in the by-product provides the thermodynamic driving force for the reaction. organic-chemistry.org
The non-stabilized propyl-ylide readily reacts with a wide range of aldehydes and ketones. libretexts.org The reaction mechanism is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate then decomposes in a [2+2] retro-cycloaddition reaction to yield the final alkene and triphenylphosphine oxide. masterorganicchemistry.comnih.gov
A key feature of the Wittig reaction with non-stabilized ylides is its stereoselectivity. These ylides typically yield (Z)-alkenes (cis isomers) with high selectivity, especially with aldehydes. quora.comlibretexts.orgorganic-chemistry.org This outcome is generally explained by kinetic control. The initial cycloaddition to form the oxaphosphetane is considered irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading preferentially to the syn-oxaphosphetane, which then decomposes to the (Z)-alkene. libretexts.orgresearchgate.net
However, the stereoselectivity can be significantly influenced by reaction conditions, particularly the presence of lithium salts. libretexts.orgnih.gov When a base like n-butyllithium is used for ylide generation, the resulting lithium halides (e.g., LiI) can coordinate to the intermediates. masterorganicchemistry.comnih.gov This coordination can stabilize the betaine (B1666868) intermediate, making the initial addition step more reversible. libretexts.orgnih.gov This "stereochemical drift" allows for equilibration to the more thermodynamically stable anti-betaine or trans-oxaphosphetane, which leads to the formation of the (E)-alkene (trans isomer), thus reducing the Z-selectivity. libretexts.org To achieve high Z-selectivity, "salt-free" conditions are often preferred, which can be achieved by using sodium-based strong bases like sodium amide or by performing the reaction in polar aprotic solvents like dimethylformamide (DMF) in the presence of sodium iodide. wikipedia.orglibretexts.org
Table 2: Influence of Conditions on Stereoselectivity of Non-Stabilized Ylides
| Condition | Predominant Product | Rationale |
|---|---|---|
| Salt-Free (e.g., NaH base) | (Z)-Alkene | Kinetically controlled, irreversible formation of syn-oxaphosphetane. wikipedia.orglibretexts.org |
| Presence of Lithium Salts (e.g., BuLi base) | Mixture of (Z)- and (E)-Alkenes | Reversibility of oxaphosphetane formation is increased, allowing equilibration. masterorganicchemistry.comnih.gov |
The Wittig Olefination Reaction
Stereochemical Outcomes and Control in Alkene Synthesis (Z-selectivity, lithium salt effects)
Kinetic vs. Thermodynamic Control in Ylide Addition
The stereochemical outcome of the Wittig reaction is often dictated by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant for unstabilized ylides such as the one derived from this compound.
In the Wittig reaction, the initial addition of the ylide to the carbonyl compound can lead to two diastereomeric intermediates, which in turn can lead to the formation of Z (cis) or E (trans) alkenes. For unstabilized ylides, the reaction is generally under kinetic control, meaning the product distribution is determined by the relative rates of formation of the intermediates. wikipedia.org The reaction leading to the Z-alkene is typically faster, and therefore, the Z-isomer is the major product. wikipedia.orgorganic-chemistry.org This is because the transition state leading to the syn-betaine (which forms the Z-alkene) is lower in energy than the one leading to the anti-betaine (which forms the E-alkene).
Under certain conditions, such as in the presence of lithium salts, the initial betaine formation can become reversible, allowing for equilibration to the more thermodynamically stable intermediate, which can lead to a higher proportion of the E-alkene. masterorganicchemistry.com However, in standard, salt-free conditions, kinetic control prevails for unstabilized ylides.
Table 1: Illustrative Stereoselectivity of Unstabilized Ylides in the Wittig Reaction
| Aldehyde | Ylide | Conditions | Major Product | Z:E Ratio (Illustrative) |
| Benzaldehyde | Propylidenetriphenylphosphorane | THF, -78 °C to rt | Z-1-phenyl-1-butene | >95:5 |
| Cyclohexanecarboxaldehyde | Propylidenetriphenylphosphorane | THF, -78 °C to rt | (Z)-1-cyclohexyl-1-butene | High Z-selectivity |
| Propanal | Propylidenetriphenylphosphorane | Ether, rt | (Z)-3-hexene | High Z-selectivity |
Note: The Z:E ratios are illustrative for unstabilized ylides and may vary based on specific reaction conditions.
Influence of the Steric Bulk of the Triphenylphosphine Group on Regioselectivity
The three phenyl groups attached to the phosphorus atom in this compound create a significant steric environment around the reactive ylide center. This steric bulk plays a crucial role in influencing the regioselectivity of the Wittig reaction, particularly when reacting with unsymmetrical ketones.
The initial attack of the ylide on a ketone can occur from two different faces, leading to two different regioisomeric alkenes if the ketone is unsymmetrical. The bulky triphenylphosphine group will preferentially approach the less sterically hindered face of the carbonyl group, leading to the formation of the sterically less congested alkene as the major product. For instance, in the reaction of propylidenetriphenylphosphorane with 2-methylcyclohexanone, the ylide will preferentially attack from the equatorial position to avoid steric clash with the axial methyl group and the axial hydrogens on the cyclohexane (B81311) ring.
Furthermore, the steric hindrance of the triphenylphosphine group is a key reason why tetrasubstituted alkenes are difficult to synthesize via the Wittig reaction. libretexts.org The approach of the bulky ylide to a sterically demanding ketone is often disfavored, leading to low yields or no reaction at all.
Proposed Mechanistic Pathways (e.g., [2+2] cycloaddition, oxaphosphetane intermediates)
The mechanism of the Wittig reaction has been a subject of extensive study, with the currently accepted pathway for salt-free conditions involving a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This cycloaddition is believed to be a concerted, although not necessarily synchronous, process.
The initial formation of the oxaphosphetane is the stereochemistry-determining step. For unstabilized ylides like propylidenetriphenylphosphorane, the transition state leading to the cis-oxaphosphetane is favored due to minimization of steric interactions, which then collapses to form the Z-alkene and triphenylphosphine oxide. The driving force for the final decomposition of the oxaphosphetane is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.
While the betaine intermediate was historically proposed, it is now generally accepted that under salt-free conditions, the oxaphosphetane is the key intermediate and betaines are not on the main reaction pathway. masterorganicchemistry.com
Related Carbonyl Olefination Reactions
The Wittig reaction is part of a broader class of carbonyl olefination reactions. The Horner-Wadsworth-Emmons and Aza-Wittig reactions are two important related methodologies that offer alternative routes to alkenes and imines, respectively.
Horner-Wadsworth-Emmons and Horner-Wittig Methodologies
The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) esters instead of phosphonium salts. nih.govyoutube.com The corresponding phosphonate carbanions are generally more nucleophilic and less basic than Wittig reagents. A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture, simplifying purification. nih.gov
The HWE reaction typically shows a strong preference for the formation of the E-alkene, which is the thermodynamically more stable isomer. nih.gov This is in contrast to the Z-selectivity often observed with unstabilized Wittig reagents.
The Horner-Wittig reaction employs phosphine (B1218219) oxides, and the resulting α-lithio phosphine oxides are highly reactive nucleophiles.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction (with unstabilized ylide) | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium salt | Phosphonate ester |
| Ylide/Carbanion | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Phosphate ester (water-soluble) |
| Stereoselectivity | Generally Z-selective | Generally E-selective |
| Reactivity | Highly reactive | Generally more nucleophilic |
Aza-Wittig Reactions
The Aza-Wittig reaction is a powerful method for the synthesis of imines from aldehydes and ketones. organic-chemistry.org It involves the reaction of a carbonyl compound with an iminophosphorane, which is the nitrogen analog of a phosphonium ylide. Iminophosphoranes can be generated from the reaction of triphenylphosphine with organic azides (the Staudinger reaction).
In the context of this compound, while the direct formation of an N-propyliminophosphorane from this salt is not the standard route, the principles of the Aza-Wittig reaction provide a valuable comparison. The mechanism is analogous to the Wittig reaction, proceeding through a [2+2] cycloaddition to form a 1,2,3-oxazaphosphetidine intermediate, which then collapses to the imine and triphenylphosphine oxide. organic-chemistry.org
Other Fundamental Reaction Pathways
Beyond its central role in the Wittig reaction, this compound can participate in other fundamental reaction pathways. As a quaternary phosphonium salt, it can serve as a phase-transfer catalyst, facilitating the transfer of anions between aqueous and organic phases. This property is valuable in a variety of nucleophilic substitution and condensation reactions.
Furthermore, phosphonium salts, including this compound, have found applications in materials science. They can be incorporated into polymer backbones or used as precursors for the synthesis of polymer-supported catalysts. nih.gov These materials combine the reactivity of the phosphonium group with the practical advantages of a solid support, such as ease of separation and potential for recycling. There is also growing interest in the biological activities of phosphonium salts, including their potential as antimicrobial and anticancer agents.
Nucleophilic Substitution Reactions Involving the Iodide Counterion
The iodide anion in this compound can participate in nucleophilic substitution reactions, allowing for the exchange of the counterion. This process, often referred to as anion metathesis, is a common strategy to modify the properties of ionic compounds, such as their solubility or reactivity. In these reactions, the phosphonium cation itself remains intact while the iodide is replaced by another anion.
The general mechanism involves the reaction of the phosphonium iodide salt with a salt containing the desired new anion (Y⁻). The reaction is typically driven by the precipitation of a less soluble inorganic salt (e.g., sodium iodide) or by using an ion-exchange resin.
Ph₃P⁺-CH₂CH₂CH₃ I⁻ + M⁺Y⁻ → Ph₃P⁺-CH₂CH₂CH₃ Y⁻ + M⁺I⁻
While the primary use of this compound is as a precursor for a Wittig reagent, the ability to exchange the iodide counterion is a fundamental aspect of its chemistry. organic-chemistry.org The efficiency of the substitution depends on the nucleophilicity of the incoming anion and the reaction conditions, such as the solvent and temperature. For instance, the formation of phosphonium salts is often achieved through the SN2 reaction of triphenylphosphine with an alkyl halide. wikipedia.orglibretexts.org The reverse of this, the displacement of the halide, is also a form of nucleophilic substitution. Iodide is an excellent leaving group, which facilitates its replacement by other nucleophiles. masterorganicchemistry.com
Detailed research on anion exchange for this compound specifically is not extensively documented in readily available literature. However, the principles of anion metathesis are well-established for a wide range of phosphonium salts. The following table provides illustrative examples of potential nucleophilic substitution reactions involving the iodide counterion, based on general reactivity patterns of similar phosphonium salts.
| Nucleophile (Source) | Product Counterion | Typical Solvent | Driving Force |
|---|---|---|---|
| AgF | Fluoride (F⁻) | Acetonitrile (B52724) | Precipitation of AgI |
| AgNO₃ | Nitrate (NO₃⁻) | Ethanol (B145695)/Water | Precipitation of AgI |
| CH₃COO⁻Na⁺ | Acetate (CH₃COO⁻) | Acetone | Precipitation of NaI |
| NaBF₄ | Tetrafluoroborate (BF₄⁻) | Methanol | Precipitation of NaI |
Carbon Homologation Reactions of Carbonyl Compounds
One of the most significant applications of this compound is in carbon homologation reactions, specifically the Wittig reaction. libretexts.org This reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones, extending the carbon chain of the carbonyl compound. organic-chemistry.org
The process begins with the deprotonation of this compound using a strong base to form the corresponding phosphonium ylide, n-propylidenetriphenylphosphorane. This ylide is a key intermediate, acting as a nucleophile. wikipedia.org
The ylide then reacts with a carbonyl compound (an aldehyde or a ketone) in a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgyoutube.com This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction. udel.edu
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. The ylide derived from this compound is considered "non-stabilized" because the propyl group is an alkyl group. Non-stabilized ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity, especially with aldehydes. wikipedia.orgmasterorganicchemistry.com
The table below summarizes representative Wittig reactions using the ylide generated from this compound with various carbonyl compounds. The yields and stereoselectivity can vary based on the specific substrate and reaction conditions.
| Carbonyl Compound | Base | Alkene Product | Typical Yield (%) | Typical Z:E Ratio |
|---|---|---|---|---|
| Benzaldehyde | n-Butyllithium | 1-Phenyl-1-butene | 85-95 | High Z-selectivity |
| Cyclohexanone | Sodium amide | Propylidenecyclohexane | 70-85 | Not applicable |
| Acetophenone | Potassium tert-butoxide | 2-Phenyl-2-pentene | 60-75 | Mixture of isomers |
| Propanal | Sodium hydride | 3-Heptene | 80-90 | High Z-selectivity |
Phenyl Transfer Reactions
Phenyl transfer reactions, involving the migration of a phenyl group from the phosphorus atom to an adjacent carbon, are a less common but mechanistically interesting aspect of phosphonium salt chemistry. Such rearrangements are not typical for simple alkyltriphenylphosphonium salts like this compound under standard conditions.
However, phenyl migration has been observed in specific contexts, such as the alkaline hydrolysis of certain unsaturated phosphonium salts where the α-carbon can stabilize a negative charge or contains a good leaving group. This type of rearrangement is analogous to the Stevens rearrangement observed in ammonium (B1175870) and sulfonium (B1226848) salts. wikipedia.org The Stevens rearrangement proceeds through the formation of an ylide followed by a 1,2-rearrangement. For a phosphonium salt, this would involve the migration of a group from the phosphorus to the adjacent carbanionic center of the ylide.
While theoretically possible, there is a lack of specific documented examples of phenyl transfer reactions for this compound in the chemical literature. The thermal decomposition of related phosphonium salts has been studied, but these reactions typically lead to the formation of triphenylphosphine oxide and other products derived from the alkyl group and counterion, rather than phenyl migration products.
The feasibility of a phenyl migration is generally low compared to the migration of other groups and is highly dependent on the substrate's structure and the reaction conditions. For a simple alkylphosphonium ylide, the alternative and highly favored Wittig pathway with a carbonyl compound, or decomposition pathways at high temperatures, are overwhelmingly dominant.
| Reaction Condition | Potential Intermediate | Observed/Expected Outcome | Reference/Note |
|---|---|---|---|
| Strong Base (e.g., organolithium) | n-Propylidenetriphenylphosphorane (ylide) | Primarily Wittig reaction with electrophiles; rearrangement is not a major pathway. | Analogous to Stevens Rearrangement precursors. wikipedia.org |
| High Temperature (Thermal Decomposition) | Radical or ionic fragments | Decomposition to triphenylphosphine, triphenylphosphine oxide, and hydrocarbon products. | General thermal behavior of phosphonium salts. |
Advanced Spectroscopic Characterization Techniques and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the atomic framework. For Triphenyl(propyl)phosphonium (B98357) iodide, a combination of ³¹P, ¹H, and ¹³C NMR studies delivers a complete picture of its molecular architecture.
Phosphorus-31 (³¹P) NMR Chemical Shift Analysis
Phosphorus-31 NMR is a particularly powerful tool for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. wikipedia.org In the case of Triphenyl(propyl)phosphonium iodide, the ³¹P NMR spectrum exhibits a single, sharp peak, which is characteristic of a quaternary phosphonium (B103445) salt. youtube.com This singlet resonance typically appears in the chemical shift range of δ 20–25 ppm, providing unambiguous confirmation of the phosphonium ion's formation. The specific chemical shift is influenced by the electronic environment around the phosphorus atom.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Shift (δ) | ~20–25 ppm | |
| Multiplicity | Singlet |
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. In this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region, corresponding to the triphenyl and propyl groups, respectively.
The protons of the three phenyl groups typically appear as a complex multiplet in the range of δ 7.4–7.8 ppm. The protons of the propyl chain exhibit distinct signals. The terminal methyl (CH₃) protons are expected to appear as a triplet, while the two methylene (B1212753) (CH₂) groups will present as multiplets. The protons on the carbon adjacent to the phosphorus atom are the most deshielded and appear further downfield.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.4–7.8 | Multiplet | |
| Propyl (P-CH₂) | ~3.5-4.5 | Multiplet | libretexts.org |
| Propyl (-CH₂-) | ~1.8–2.2 | Multiplet | |
| Propyl (-CH₃) | ~0.8–1.6 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. libretexts.org Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
For this compound, the ¹³C NMR spectrum will show distinct signals for the carbons of the phenyl rings and the propyl chain. The aromatic carbons will resonate in the downfield region, typically between δ 110 and 140 ppm. The carbon atoms of the propyl group will appear in the upfield region. The carbon directly bonded to the phosphorus atom will show a characteristic coupling (¹J P-C), resulting in a doublet, and will be shifted downfield compared to the other propyl carbons.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic (ipso-C) | ~118 (doublet, ¹J P-C) | chemicalbook.com |
| Aromatic (ortho-C) | ~134 (doublet, ²J P-C) | chemicalbook.com |
| Aromatic (meta-C) | ~130 (doublet, ³J P-C) | chemicalbook.com |
| Aromatic (para-C) | ~132 (singlet) | chemicalbook.com |
| Propyl (P-CH₂) | ~22 (doublet, ¹J P-C) | docbrown.info |
| Propyl (-CH₂-) | ~17 (doublet, ²J P-C) | docbrown.info |
| Propyl (-CH₃) | ~11 (doublet, ³J P-C) | docbrown.info |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are valuable techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Assignments (e.g., C-I stretching frequencies)
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its constituent bonds. The aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group appear in the range of 2850-2975 cm⁻¹. docbrown.info
A key feature in the spectrum is the P-C (phenyl) stretching vibration, which is usually found around 1100 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. docbrown.info The presence of these characteristic bands provides strong evidence for the structure of the compound.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | ~3050 | youtube.com |
| Aliphatic C-H Stretch | 2850–2975 | docbrown.info |
| P-C (Aromatic) Stretch | ~1100 | |
| C-I Stretch | ~500 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For ionic compounds like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique.
In the positive ion mode ESI-MS spectrum of this compound, the most prominent peak corresponds to the phosphonium cation, [M-I]⁺. This ion, Triphenyl(propyl)phosphonium, has a calculated m/z of 317.14. The observation of a peak at or very close to this value confirms the presence of the correct cation. Further fragmentation of this cation can also be observed, providing additional structural information.
| Ion | Formula | Calculated m/z | Reference |
|---|---|---|---|
| [M-I]⁺ | [C₂₁H₂₂P]⁺ | 317.14 |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the elemental composition of the triphenyl(propyl)phosphonium cation with high accuracy. Techniques like Orbitrap MS can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous confirmation of the chemical formula. nih.gov For the triphenyl(propyl)phosphonium cation ([C21H22P]+), the high-resolution measurement of its mass-to-charge ratio (m/z) distinguishes it from other ions with the same nominal mass.
| Parameter | Value | Reference |
| Chemical Formula | [C21H22P]+ | N/A |
| Nominal Mass | 305 Da | N/A |
| Monoisotopic Mass | 305.14591 Da | Calculated |
| Instrumentation | Orbitrap MS, FT-ICR MS | nih.gov |
This is an interactive data table. Users can sort and filter the data as needed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for pre-charged, polar, and thermally unstable compounds like phosphonium salts. In ESI-MS, a solution of the sample is sprayed through a high-voltage capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of the pre-existing triphenyl(propyl)phosphonium cation into the gas phase for mass analysis. This method typically yields the intact cation with minimal fragmentation, making it excellent for confirming the molecular weight of the cationic component. nih.gov
The primary ion observed in the positive-ion ESI-MS spectrum of this compound corresponds to the triphenyl(propyl)phosphonium cation itself.
| Ion Species | Formula | Expected m/z | Ionization Mode |
| Triphenyl(propyl)phosphonium Cation | [C21H22P]+ | 305.15 | Positive |
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Fast Atom Bombardment (FAB) Mass Spectrometry of Phosphonium Halides
Fast Atom Bombardment (FAB) is another soft ionization technique effective for analyzing non-volatile and thermally labile salts. creative-proteomics.comwikipedia.org In this method, the sample is mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.org This process sputters matrix and analyte ions from the surface into the gas phase. For phosphonium halides, FAB-MS typically produces an abundant signal for the intact cation, [M]+, which in this case is the triphenyl(propyl)phosphonium ion. illinois.edu The matrix helps to absorb the energy of the bombarding atoms, reducing sample degradation and providing a sustained ion current. wikipedia.org
| Ion Type | Expected Ion | Key Characteristics | Reference |
| Intact Cation | [C21H22P]+ | Base peak in the positive ion spectrum. | illinois.edu |
| Matrix Adducts | [M + Glycerol + H]+ | Occasionally observed, aids in confirming analyte presence. | creative-proteomics.comwikipedia.org |
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Laser Micro-Probe Mass Spectrometry (LMMS) for Thermolabile Salts
Laser Micro-Probe Mass Spectrometry (LMMS), also known as Laser Desorption/Ionization (LDI), is a powerful tool for the analysis of thermolabile salts. acs.orggwu.edu It uses a focused, pulsed UV laser to desorb and ionize a micro-volume of a solid sample. gwu.eduwikipedia.org While direct analysis of neat phosphonium salts can lead to thermal degradation and poor reproducibility, these issues are significantly mitigated by using a UV-absorbing matrix, such as nicotinic acid. acs.org This matrix-assisted approach (a precursor to MALDI) absorbs the laser energy, promoting a softer desorption and ionization of the preformed cation. This results in a clean mass spectrum dominated by the intact triphenyl(propyl)phosphonium cation with a high ion yield and reproducibility. acs.org
| Technique | Advantage for Phosphonium Salts | Limitation | Mitigation | Reference |
| Direct LMMS | High sensitivity (sub-nanogram). | Thermal degradation, artifact ions. | N/A | acs.org |
| Matrix-Assisted LMMS | Increased ion yield, reduced degradation, better reproducibility. | Potential for matrix interference. | Choice of appropriate matrix (e.g., nicotinic acid). | acs.org |
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X-ray Diffraction (XRD) and Crystallography
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a solid compound. For this compound, this technique reveals the exact arrangement of the triphenyl(propyl)phosphonium cations and iodide anions in the crystal lattice.
Determination of Molecular and Supramolecular Structure
Single-crystal XRD analysis provides a detailed map of electron density within the crystal, from which the positions of all non-hydrogen atoms can be determined. This allows for the complete elucidation of the molecular structure of the triphenyl(propyl)phosphonium cation, confirming the connectivity of the atoms.
Furthermore, XRD reveals the supramolecular structure, which is the arrangement of ions in the crystal lattice. In the case of this compound, the structure consists of discrete triphenyl(propyl)phosphonium cations and iodide anions packed together and held by electrostatic forces and weaker interactions like C–H···I hydrogen bonds. Studies on analogous triphenylphosphonium halides show that the packing arrangement is influenced by the size and shape of both the cation and the anion. nih.gov
Analysis of Bond Lengths and Angles
Crystallographic data provides precise measurements of all bond lengths and angles within the molecule. For the triphenyl(propyl)phosphonium cation, the geometry around the central phosphorus atom is of key interest. It is expected to be nearly tetrahedral, with the C-P-C bond angles close to the ideal 109.5°, though slight distortions are common due to the steric bulk of the phenyl and propyl groups. The P-C bond lengths to the phenyl rings will differ slightly from the P-C bond to the propyl group. This detailed structural information is crucial for understanding the steric and electronic properties of the cation. nih.gov
| Structural Parameter | Expected Value Range | Significance | Reference |
| P-C (phenyl) Bond Length | ~1.78 - 1.82 Å | Indicates the strength and nature of the phosphorus-aryl bond. | nih.gov |
| P-C (propyl) Bond Length | ~1.80 - 1.84 Å | Reflects the phosphorus-alkyl bond character. | nih.gov |
| C-P-C Bond Angle | ~107 - 112° | Confirms the tetrahedral geometry around the phosphorus center. | nih.gov |
| Closest I⁻···P⁺ Distance | > 4.0 Å | Defines the ionic packing and separation in the lattice. | nih.gov |
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Computational and Theoretical Studies on Triphenyl Propyl Phosphonium Iodide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties and reaction mechanisms. arxiv.orgyoutube.com These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule to determine its electronic structure and energy. youtube.com For complex molecules like Triphenyl(propyl)phosphonium (B98357) iodide, these calculations can elucidate characteristics that are difficult or impossible to measure experimentally. ni.ac.rs
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. ni.ac.rs It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. youtube.com DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules like phosphonium (B103445) salts. ni.ac.rs
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. ni.ac.rs This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located.
For Triphenyl(propyl)phosphonium iodide, this would involve calculating the forces on each atom and iteratively moving the atoms to reduce these forces to nearly zero. The resulting optimized geometry represents the most probable structure of the phosphonium cation and its associated iodide anion. While specific DFT studies providing the optimized geometry for this compound are not prominent in the surveyed literature, the process would typically employ functionals like B3LYP with a suitable basis set, such as 6-311+G(2d,2p), to achieve accurate results. ni.ac.rs The final output would include precise values for all bond lengths (e.g., P-C, C-C, C-H) and angles, defining the three-dimensional structure of the ion.
Once the geometry is optimized, DFT is used to analyze the electronic structure of the molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. acs.org
While specific calculations for this compound are not detailed in the available literature, studies on related triphenylphosphine (B44618) oxide derivatives illustrate the type of data obtained. ingentaconnect.comnih.gov For these molecules, DFT calculations have been used to determine HOMO, LUMO, and energy gap values to predict their suitability for applications like organic light-emitting diodes (OLEDs). ingentaconnect.comnih.gov
Table 1: Illustrative Example of Electronic Structure Data from a DFT Study on a Related Compound (o-mDDA-PO)
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 0.07 | The energy difference between LUMO and HOMO, indicating chemical reactivity. |
| This table is illustrative, based on data for a triphenylphosphine oxide derivative (o-mDDA-PO) to show the type of results generated in a DFT analysis. ingentaconnect.comnih.gov Specific values for this compound would require a dedicated computational study. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices, rooted in conceptual DFT, provide a more nuanced understanding of reactivity than the energy gap alone. Key indices include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with high hardness are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is defined as ω = χ² / (2η). This index helps in classifying molecules as strong or weak electrophiles.
These descriptors are invaluable for predicting how this compound might behave in various chemical environments and reactions.
Table 2: Formulas for DFT-Derived Reactivity Indices
| Reactivity Descriptor | Formula |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
DFT calculations are highly effective for modeling the interaction between molecules and surfaces, such as the adsorption of a phosphonium salt onto a metal catalyst. Such studies can reveal the preferred adsorption sites, the geometry of the adsorbed molecule, the adsorption energy, and the nature of the chemical bonding between the adsorbate and the surface.
For this compound, a theoretical study could model its adsorption on a metal surface (e.g., platinum, palladium, or copper) by placing the phosphonium cation at various sites and orientations relative to the metal's crystal plane (e.g., (111)). By calculating the total energy for each configuration, the most stable adsorption geometry can be identified. Analysis of the electron density difference upon adsorption can show the charge redistribution and the formation of bonds between the molecule and the metal atoms. This information is crucial for understanding its role in applications like phase-transfer catalysis or as a surface-modifying agent.
Charge transfer is a fundamental process in many chemical and physical phenomena, including chemical reactions and the functioning of electronic devices. DFT calculations can map the flow of electron density within a molecule or between interacting molecules. In the context of this compound, this could involve analyzing the charge distribution within the phosphonium cation itself, showing how the positive charge is delocalized over the phosphorus atom and the phenyl rings.
Furthermore, in a reaction scenario, DFT can model the charge transfer between the phosphonium salt and another reactant. For instance, in the formation of a Wittig reagent, calculations could show the charge transfer from the base to the phosphonium salt. Similarly, when interacting with a metal surface, the degree and direction of charge transfer between the ion and the metal can be quantified, indicating whether the phosphonium salt acts as an electron donor or acceptor in the interaction. acs.org
Semi-empirical Methods (e.g., PM3)
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for predicting molecular electronic structures. uni-muenchen.de These methods are based on the neglect of differential diatomic overlap (NDDO) integral approximation and are parameterized using experimental data. uni-muenchen.de While specific PM3 studies on this compound are not prevalent in the literature, the method has been employed in the study of related systems, for instance, in the treatment of solvent molecules in molecular dynamics simulations of the Wittig reaction, which involves phosphonium ylides derived from such salts. comporgchem.com
The PM3 method simplifies calculations by using a minimal basis set and treating only valence electrons explicitly. Core electrons are treated as part of the atomic core, and many of the two-electron integrals are neglected or approximated. The parameters within the method are optimized to reproduce experimental data, such as heats of formation and molecular geometries. uni-muenchen.de For a molecule like this compound, PM3 could be used to quickly calculate its optimized geometry, heat of formation, and electronic properties like the dipole moment. A study on the TEDA-methyl iodide reaction utilized PM3 to investigate the structure and thermodynamic stability of the reaction products, demonstrating the utility of this method for similar quaternary ammonium (B1175870) and by extension, phosphonium salts. researchgate.net
Table 1: Representative Geometrical Parameters of a Phosphonium Cation Calculated by Semi-empirical Methods
| Parameter | Calculated Value |
| P-C (phenyl) bond length | 1.80 Å |
| P-C (propyl) bond length | 1.82 Å |
| C-P-C bond angle | ~109.5° |
| Phenyl ring dihedral angles | Variable |
Note: This table presents hypothetical, representative data for a triphenylphosphonium cation based on typical values obtained from semi-empirical calculations for similar structures. Actual values for this compound would require a specific calculation.
Molecular Dynamics Simulations and Computational Modeling
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes such as reaction mechanisms and conformational changes. acs.orgresearchgate.net
This compound is a precursor to a phosphonium ylide, a key reagent in the Wittig reaction for alkene synthesis. libretexts.orglibretexts.org Molecular dynamics simulations have been instrumental in elucidating the mechanism of the Wittig reaction. comporgchem.comresearchgate.net These studies often investigate the potential energy surface of the reaction to identify intermediates and transition states. comporgchem.comresearchgate.net
For the Wittig reaction, a key mechanistic question is whether it proceeds through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane. comporgchem.comresearchgate.net Computational studies, combining quantum mechanics with molecular dynamics (QM/MM), have shown that the reaction pathway can be influenced by factors such as the substituents on the ylide and the solvent. comporgchem.com For example, simulations have been used to model the reaction of a phosphonium ylide with an aldehyde, tracking the formation and breaking of bonds over time to map out the reaction pathway and identify the structures of transient intermediates and transition states. comporgchem.comresearchgate.net
Table 2: Representative Energy Profile for a Wittig-type Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (Ylide + Aldehyde) | 0 |
| Transition State 1 (TS1) | +5 to +15 |
| Betaine Intermediate | -5 to +5 |
| Transition State 2 (TS2) | +2 to +10 |
| Oxaphosphetane Intermediate | -10 to -20 |
| Products (Alkene + Triphenylphosphine oxide) | -40 to -60 |
Note: This table provides a generalized energy profile for a Wittig reaction based on computational studies of various systems. The exact energies for a reaction involving the ylide from this compound would depend on the specific aldehyde used.
Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts. For phosphorus-containing compounds, ³¹P NMR is a particularly valuable characterization technique. uni-muenchen.de The prediction of ³¹P NMR chemical shifts can be achieved using density functional theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. uni-muenchen.deresearchgate.net
Studies have shown that accurate prediction of ³¹P NMR chemical shifts for phosphines and their derivatives requires careful consideration of the computational method, basis set, and the inclusion of solvent effects, often through a polarizable continuum model (PCM). uni-muenchen.deresearchgate.net For this compound, computational prediction of its ³¹P NMR chemical shift would involve optimizing its geometry and then calculating the magnetic shielding tensor. The chemical shift is then determined relative to a standard reference compound. uni-muenchen.de Such calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of the phosphorus atom is influenced by its substituents.
Table 3: Predicted vs. Experimental ³¹P NMR Chemical Shifts for Representative Phosphonium Salts
| Compound | Predicted δ (ppm) | Experimental δ (ppm) |
| Tetraphenylphosphonium bromide | +22.5 | +23.1 |
| Methyltriphenylphosphonium iodide | +20.8 | +21.5 |
| Ethyltriphenylphosphonium iodide | +24.7 | +25.3 |
| This compound | ~+24 | ~+24.5 |
Note: The values for the first three compounds are representative of those found in the literature for similar compounds. The values for this compound are estimated based on trends and are for illustrative purposes.
Solvation parameter models, such as the Polarizable Continuum Model (PCM) or the SMx series of models, are used to account for the effects of a solvent on the properties of a solute without explicitly including solvent molecules in the calculation. youtube.com These models represent the solvent as a continuous medium with a given dielectric constant.
These models are crucial for accurately calculating properties in solution, such as partition coefficients (e.g., octanol-water partition coefficient, logP), which are important for understanding the environmental fate and biological activity of a compound. The calculation of a partition coefficient involves determining the free energy of solvation of the compound in two different solvents. nih.gov For an ionic compound like this compound, these calculations can be more complex due to the need to treat the cation and anion separately or as an ion pair. Studies on the hydrolysis of quaternary phosphonium salts have highlighted the significant role of solvation in influencing reaction rates, and computational models can provide a deeper understanding of these solvent effects. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational chemistry plays a vital role in SAR by allowing for the systematic modification of a lead compound's structure in silico and predicting the effect of these modifications on its activity. nih.govnyu.edu
For phosphonium salts, which have been investigated for various biological activities including antimicrobial and anticancer properties, computational SAR studies can help in designing more potent and selective compounds. nyu.edunih.govnih.gov These studies often involve the calculation of various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., calculated logP).
A typical computational SAR study on a series of analogs of this compound would involve:
Generating a set of virtual compounds with different substituents on the phenyl rings or by varying the length of the alkyl chain.
Calculating a range of molecular descriptors for each compound.
Developing a quantitative structure-activity relationship (QSAR) model that correlates these descriptors with experimentally determined biological activity. mdpi.com
Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. nih.govnyu.edu For example, a CoMFA (Comparative Molecular Field Analysis) model was generated to gain insights into the SAR of a series of phosphonium salts with trypanocidal activity, identifying key structural features for their biological effect. nyu.edu
Table 4: Hypothetical QSAR Data for a Series of Triphenyl(alkyl)phosphonium Iodides
| Alkyl Chain | logP (Calculated) | Molecular Volume (ų) | Predicted Activity (IC₅₀, µM) |
| Methyl | 1.5 | 350 | 10.5 |
| Ethyl | 2.0 | 370 | 8.2 |
| Propyl | 2.5 | 390 | 5.1 |
| Butyl | 3.0 | 410 | 3.8 |
| Pentyl | 3.5 | 430 | 4.5 |
Note: This table presents hypothetical data for illustrative purposes to show how computational descriptors might correlate with predicted biological activity in a QSAR study.
Advanced Applications and Research Frontiers of Triphenyl Propyl Phosphonium Iodide
Applications in Organic Synthesis
In the field of organic synthesis, triphenyl(propyl)phosphonium (B98357) iodide is a key reagent valued for its ability to facilitate complex molecular constructions. It is primarily used to generate the corresponding propylidene triphenylphosphorane, a Wittig reagent that enables the conversion of carbonyl compounds into alkenes. libretexts.org This transformation is fundamental to molecular assembly, allowing for carbon chain extension and the formation of crucial double bonds.
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins. nih.govorganic-chemistry.org The ylide generated from triphenyl(propyl)phosphonium iodide, propylidenetriphenylphosphorane, is classified as a non-stabilized or semi-stabilized ylide because the alkyl propyl group offers no significant electronic stabilization. mcmaster.cawikipedia.org This characteristic has a direct and predictable impact on the stereochemical outcome of the reaction.
When reacted with aldehydes under standard, salt-free conditions, non-stabilized ylides predominantly form Z-alkenes (cis-alkenes). organic-chemistry.orgwikipedia.org This selectivity arises from a kinetically controlled reaction pathway where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible. The transition state leading to the Z-alkene is sterically favored, resulting in its formation as the major product. wikipedia.org
Recent advancements have demonstrated that the stereoselectivity can be finely tuned. For instance, by replacing aldehydes with N-sulfonyl imines, a highly tunable olefination protocol has been developed. organic-chemistry.orgnih.gov This method allows for the synthesis of both Z- and E-isomers of conjugated alkenes with excellent stereoselectivity (>99:1), depending on the choice of the N-sulfonyl group. organic-chemistry.orgnih.gov This high degree of control expands the utility of Wittig reagents like propylidenetriphenylphosphorane in synthesizing geometrically defined molecules, including anticancer agents. organic-chemistry.org
| Carbonyl/Imino Compound | Reaction Conditions | Major Alkene Isomer | Controlling Factor |
|---|---|---|---|
| Aliphatic Aldehyde (e.g., Butanal) | Standard (salt-free) | (Z)-Hept-3-ene | Kinetic control with non-stabilized ylide wikipedia.org |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Standard (salt-free) | (Z)-But-1-enylbenzene | Kinetic control with semi-stabilized ylide wikipedia.org |
| N-Sulfonyl Imine | Mild, tunable | >99:1 (Z) or (E) | Choice of N-sulfonyl group organic-chemistry.orgnih.gov |
Carbon homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental strategy in organic synthesis. tcichemicals.comnih.gov The Wittig reaction using this compound provides a direct method for the three-carbon homologation of aldehydes and ketones. The reaction converts a carbonyl compound (R-C=O) into a longer alkene (R-C=CH-CH₂-CH₃), effectively adding a propylidene unit.
This transformation is also a prime example of a functional group interconversion (FGI), where one functional group is converted into another. organic-chemistry.orgorganic-chemistry.org Specifically, the carbonyl group of an aldehyde or ketone is transformed into an alkene. libretexts.org This is a powerful tool for modifying a molecule's carbon skeleton and introducing functionality that can be used in subsequent synthetic steps. For example, the newly formed double bond can undergo a wide range of further reactions, such as hydrogenation, epoxidation, or dihydroxylation. nih.gov
| Starting Material | Functional Group | Product | New Functional Group | Transformation Achieved |
|---|---|---|---|---|
| Cyclohexanone | Ketone | Propylidenecyclohexane | Exocyclic Alkene | Three-carbon homologation; Ketone to Alkene FGI |
| Benzaldehyde | Aldehyde | (Z)-But-1-enylbenzene | Internal Alkene | Three-carbon homologation; Aldehyde to Alkene FGI |
The total synthesis of natural products is a driving force for innovation in organic chemistry, requiring reliable and selective reactions to construct intricate molecular architectures. sci-hub.senih.gov The Wittig reaction, including versions using this compound, is frequently employed to build key carbon-carbon bonds within these complex targets. sci-hub.se Its predictability and functional group tolerance make it suitable for use in the later stages of a synthesis on delicate substrates.
For example, synthetic strategies toward complex molecules often involve the coupling of two large fragments, where a Wittig-type reaction can be ideal for forming the linking double bond. Furthermore, the synthesis of analogs of natural products for structure-activity relationship studies often relies on the introduction of varied alkyl chains. Research on TPP-conjugated derivatives of natural allylpolyalkoxybenzenes demonstrates a relevant synthetic sequence where an alcohol derived from the natural product is converted to an iodide and subsequently reacted with triphenylphosphine (B44618) to form the phosphonium (B103445) salt, ready for ylide generation and coupling. acs.orgnih.gov This highlights the role of such phosphonium salts in the synthesis and modification of biologically active molecules.
| Natural Product/Analog Class | Synthetic Step | Purpose of Using Propylphosphonium Reagent |
|---|---|---|
| Polyketides | Fragment coupling | Formation of a specific Z-alkene bond in the carbon backbone. wikipedia.org |
| Antibiotic Analogs (e.g., CJ-16,264) | Side chain installation | Introduction of a propyl-containing fragment to modify biological activity. nih.gov |
| Allylpolyalkoxybenzene Derivatives | Functionalization | Used to create TPP-conjugates for biological targeting studies. acs.orgnih.gov |
Triphenylphosphine, the chemical used to synthesize this compound, is itself one of the most important ligands in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. semanticscholar.org While the primary synthetic use of this compound is for generating ylides, phosphonium salts also represent a stable form from which phosphines can be potentially regenerated or modified.
The role of the phosphonium salt as a direct precursor for advanced phosphine (B1218219) ligands is a more specialized area of research. Such a transformation would require a dealkylation or dearylation reaction to generate a different phosphine species. While not a mainstream application, the chemical stability and ease of handling of phosphonium salts make them attractive starting points for the synthesis of novel ligand structures under specific conditions. This remains an area with potential for future development in catalyst design.
Biomedical and Medicinal Chemistry Applications
Beyond traditional organic synthesis, the unique chemical properties of the triphenylphosphonium cation have been exploited in medicinal chemistry and chemical biology. The delocalized positive charge and lipophilic (fat-soluble) nature of the TPP moiety make it an ideal vector for targeting specific subcellular organelles. nih.govdovepress.com
Mitochondria, the powerhouses of the cell, play a critical role in cellular metabolism, signaling, and apoptosis (programmed cell death). rsc.org Mitochondrial dysfunction is linked to numerous diseases, including cancer and neurodegenerative disorders, making them a key therapeutic target. rsc.orgusp-pl.com A significant challenge in developing mitochondria-acting drugs is delivering them efficiently to their site of action.
The triphenylphosphonium (TPP) cation is a well-established "mitochondriotropic" moiety used to address this challenge. nih.gov Healthy mitochondria maintain a large negative membrane potential (around -150 to -180 mV) across their inner membrane. This strong negative charge drives the accumulation of lipophilic cations like TPP inside the mitochondrial matrix, with concentrations reaching up to several hundred times higher than in the cytoplasm. dovepress.com
By attaching a TPP group to a therapeutic agent via a linker—such as the propyl chain in this compound—the resulting conjugate can be selectively shuttled to the mitochondria of cells. rsc.orgnih.gov This strategy has been successfully used to deliver chemotherapeutics like paclitaxel (B517696) and doxorubicin (B1662922) directly to the mitochondria of cancer cells. rsc.orgnih.gov This targeted approach can enhance the drug's efficacy, overcome mechanisms of multidrug resistance, and reduce off-target side effects. dovepress.comnih.gov
| Component | Example | Function |
|---|---|---|
| Mitochondria-Targeting Moiety | Triphenylphosphonium (TPP) cation | Drives accumulation within mitochondria due to negative membrane potential. nih.govdovepress.com |
| Linker | Propyl chain | Covalently connects the TPP moiety to the drug or nanocarrier. acs.org |
| Therapeutic Payload | Paclitaxel, Doxorubicin | The active drug intended to act on mitochondrial targets. rsc.orgnih.gov |
| Delivery Vehicle (Optional) | Liposome, Nanocrystal | Encapsulates the drug conjugate to improve stability and delivery. rsc.orgnih.gov |
Mitochondria-Targeted Drug Delivery Systems
Rational Design of Mitochondria-Targeted Vectors
The rational design of mitochondria-targeted vectors is a cornerstone of developing therapies for diseases linked to mitochondrial dysfunction. mdpi.com The most widely utilized strategy involves the use of the triphenylphosphonium (TPP) cation as a carrier to deliver therapeutic agents directly to the mitochondria. nih.govresearchgate.net This approach leverages the lipophilic nature and delocalized positive charge of the TPP moiety, which facilitates its passage across biological membranes without the need for specific transporters. nih.gov
The design of these vectors often involves covalently linking the TPP group to a pharmacophore of interest. researchgate.netnih.gov Researchers have explored various strategies to optimize these vectors, including the modification of the TPP structure itself. For instance, introducing electron-withdrawing substituents onto the phenyl rings of the TPP moiety has been shown to modulate the compound's impact on mitochondrial bioenergetics, potentially creating more inert and safer carriers. nih.gov
Furthermore, the development of nanocarriers, such as liposomes and dendrimers decorated with TPP, represents another avenue of rational design. colab.wsnih.gov These nanostructures can encapsulate or be conjugated with therapeutic molecules, offering a versatile platform for mitochondrial drug delivery. nih.govnih.gov The design principles for these systems consider factors like chemical composition, size, and surface charge to optimize mitochondrial targeting and drug release. colab.ws
A summary of design strategies for mitochondria-targeted vectors is presented in the table below.
| Vector Design Strategy | Description | Key Advantages |
| Direct TPP Conjugation | Covalent attachment of the TPP cation to a pharmacophore. researchgate.netnih.gov | Direct targeting, well-established methodology. nih.gov |
| Modified TPP Carriers | Altering the TPP structure (e.g., with substituents) to modulate properties. nih.gov | Potential for reduced off-target effects and improved safety profiles. nih.gov |
| TPP-Decorated Nanocarriers | Incorporating TPP moieties into liposomes, dendrimers, or other nanoparticles. colab.wsnih.gov | High drug loading capacity, versatility for different types of cargo. nih.gov |
Mechanism of Mitochondrial Accumulation (Membrane Potential-Driven Uptake)
The primary mechanism driving the accumulation of this compound and other TPP-containing compounds within mitochondria is the mitochondrial membrane potential (ΔΨm). nih.gov The inner mitochondrial membrane maintains a significant negative potential, typically ranging from -140 to -180 mV, established by the pumping of protons by the electron transport chain. nih.gov
This strong negative charge acts as an electrophoretic force, attracting the positively charged TPP cation. researchgate.net The lipophilic nature of the three phenyl rings allows the TPP moiety to readily pass through the mitochondrial membranes. nih.gov For every 60 mV of membrane potential, there is a tenfold increase in the concentration of the TPP cation within the mitochondrial matrix. nih.gov This can lead to an accumulation that is 100 to 1000 times higher inside the mitochondria compared to the cytoplasm. nih.govnih.gov
The dependence of this accumulation on the membrane potential has been experimentally verified. When the mitochondrial membrane potential is dissipated using uncouplers like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), the mitochondrial accumulation of TPP-conjugated compounds is significantly reduced. nih.gov This potential-driven uptake is a key feature that allows for the selective targeting of mitochondria. nih.gov
Conjugation Strategies for Specific Pharmacophores
The versatility of the triphenylphosphonium (TPP) moiety as a mitochondrial targeting vector is largely due to the various chemical strategies available for its conjugation to a wide range of pharmacophores. colab.wsnih.gov These strategies are crucial for delivering therapeutic agents directly to the site of mitochondrial dysfunction.
A common approach involves creating a covalent bond between the TPP cation and the molecule of interest. nih.gov This can be achieved through different types of chemical linkages. For instance, researchers have successfully conjugated TPP to various compounds using linkers of varying lengths and compositions. nih.gov A three-carbon atom linker has been identified as favorable for selective cancer cell growth inhibition in certain TPP-conjugated compounds. nih.gov
The synthesis of TPP conjugates often involves multi-step chemical reactions. For example, the synthesis of TPP-conjugated polyalkoxyphenyl propanes involved the hydroboration of allylbenzenes followed by oxidation to form the corresponding propanols, which were then further reacted to attach the TPP moiety. nih.gov In another example, TPP was conjugated to a fluorescent dye, TAMRA, to visualize its mitochondrial localization. nih.gov This involved reacting a TPP derivative with a brominated intermediate of the dye. nih.gov
Furthermore, TPP has been conjugated to existing antibiotics like ciprofloxacin (B1669076) via ester and amide linkages to enhance their efficacy against resistant bacteria. nih.govpreprints.org These conjugation strategies highlight the adaptability of TPP as a modular component in the design of mitochondria-targeted drugs. colab.ws
Development of Mitochondrial Probes and Sensors (e.g., click-chemistry based)
The ability of triphenylphosphonium (TPP) cations to accumulate in mitochondria has been harnessed for the development of sophisticated probes and sensors to monitor mitochondrial function and processes. nih.gov These tools are invaluable for studying mitochondrial biology and the effects of potential therapeutics.
A notable advancement in this area is the use of click chemistry to create mitochondrial probes. nih.gov One such approach involves a mitochondria-targeted cyclooctyne (B158145) probe that reacts with azide-labeled molecules within the mitochondrial matrix. This copper-free click reaction allows for the qualitative and quantitative determination of the labeled molecule's mitochondrial delivery via mass spectrometry. nih.gov
Another innovative application is the monitoring of mitochondrial membrane potential using a pair of TPP-linked probes: one with a cyclooctyne group (MitoOct) and another with an azidyl group (MitoAzido). nih.gov When both probes accumulate in the mitochondria, they react to form a "MitoClick" product containing two TPP moieties. The rate of this product's formation is highly sensitive to changes in the mitochondrial membrane potential and can be measured by liquid chromatography-mass spectrometry. nih.gov
In addition to click chemistry-based probes, fluorescent probes have also been developed. Triphenylphosphonium-fluorochromes represent a class of spectrally variable, mitochondrially targeted probes. rsc.org Furthermore, aggregation-induced emission (AIE) luminogens have been conjugated with TPP to create probes that become highly fluorescent upon aggregation within the mitochondria, allowing for specific staining and imaging of these organelles in living cells. nih.gov
Application in Cancer Therapy and Antimicrobial Research
The selective accumulation of triphenylphosphonium (TPP)-based compounds in the mitochondria of cancer cells and bacteria has made them promising candidates for both cancer therapy and antimicrobial research. colab.wsnih.govresearchgate.net
Efficacy Against Multi-Drug Resistant (MDR) Bacterial Strains
Triphenylphosphonium derivatives have demonstrated significant antibacterial activity, including against multi-drug resistant (MDR) bacterial strains. nih.govresearchgate.net The mechanism of action is thought to involve the disruption of bacterial bioenergetics by collapsing the membrane potential. researchgate.net
Conjugating TPP to existing antibiotics has been shown to enhance their efficacy. For example, TPP-conjugated ciprofloxacin (CFX) derivatives, CFX-ester-PPh3 and CFX-amide-PPh3, exhibited significantly improved antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These derivatives were also shown to inhibit biofilm formation in MRSA. nih.govpreprints.org
The table below summarizes the minimum inhibitory concentration (MIC) values of TPP-conjugated ciprofloxacin against a specific MRSA strain.
| Compound | MIC against MRSA ST5 5016 (µg/mL) |
| CFX-ester-PPh3 | 11.12 nih.govresearchgate.net |
| CFX-amide-PPh3 | 2.78 nih.govresearchgate.net |
These findings suggest that modifying known antibiotics with a TPP moiety is a promising strategy to combat MDR bacteria. nih.gov
Selective Cytotoxicity Towards Cancer Cells
The hyperpolarized mitochondrial membrane potential in many cancer cells compared to normal cells provides a basis for the selective accumulation of TPP-conjugated cytotoxic agents. nih.gov This targeted delivery can increase the therapeutic window of anticancer drugs. nih.gov
Numerous studies have demonstrated the enhanced antiproliferative effects of various compounds when conjugated with TPP. For instance, the modification of natural products like dihydrobetulinic acids and curcumin (B1669340) with TPP has been shown to potentiate their anticancer activity. nih.gov A conjugate of coenzyme Q10 and TPP, known as mitoquinone, was significantly more cytotoxic to human breast cancer cells than to non-malignant epithelial cells. nih.gov
The conjugation of TPP to the anticancer drug hydroxycamptothecin (HCPT) resulted in a conjugate (TH) with a much higher inhibitory effect on 4T1 breast cancer cells compared to free HCPT. mdpi.com This increased cytotoxicity is attributed to the targeted delivery of the drug to the mitochondria of the cancer cells. mdpi.com
The following table presents the half-maximal inhibitory concentration (IC50) values for a TPP-HCPT conjugate and its parent compound.
| Compound | IC50 against 4T1 breast cancer cells (µM) |
| Hydroxycamptothecin (HCPT) | 0.94 mdpi.com |
| TPP-HCPT (TH) | 0.34 mdpi.com |
These results underscore the potential of using this compound and its derivatives to develop more effective and selective cancer therapies. nih.govmdpi.com
Development of Liposomal Delivery Systems for Enhanced Bioavailability
The triphenylphosphonium (TPP) cation is a key component in the design of mitochondria-targeted drug delivery systems. nih.govmdpi.com Its lipophilic nature and delocalized positive charge facilitate its accumulation within mitochondria, which have a highly negative membrane potential. nih.gov This characteristic is being exploited to develop sophisticated drug delivery vehicles, such as liposomes, to shuttle therapeutic agents directly to the mitochondria. nih.govnih.gov
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate a variety of drug molecules. mdpi.com By modifying the surface of liposomes with TPP moieties, these drug carriers can be directed to mitochondria. nih.govresearchgate.net This targeted approach is of significant interest in cancer therapy, where mitochondrial dysfunction is a common feature. nih.govnih.gov For instance, TPP-modified liposomes have been successfully used to deliver chemotherapeutic drugs like paclitaxel, enhancing their efficacy against drug-resistant cancer cells. nih.gov
While much of the research has focused on using the TPP group to target other therapeutic molecules, the formulation of this compound itself into liposomal systems could potentially enhance its own bioavailability and cellular uptake. mdpi.com The encapsulation within a lipid bilayer could improve its stability and circulation time in biological systems. Methods for preparing such liposomal systems include thin-film rehydration, a common technique for producing liposomes. mdpi.com
Table 1: Research on TPP-Modified Liposomal Systems
| Delivery System | Cargo | Target | Key Finding | Reference |
| TPP-modified liposomes | Paclitaxel | Mitochondria of cancer cells | Overcame multidrug resistance in cancer cells. | nih.gov |
| TPP-functionalized liposomes | Doxorubicin | Mitochondria of cancer cells | Triggered oxidative stress and apoptosis in cancer cells. | nih.gov |
| TPP-conjugated phospholipids (B1166683) in liposomes | - | Mitochondria | Preferential association with mitochondria in cultured mammalian cells. | researchgate.net |
| Liposomal systems with TPP-drug lipids | Various | Mitochondria | Offer benefits for targeted mitochondrial delivery. | mdpi.com |
Role in Neurodegenerative and Cardiovascular Disease Research
Mitochondrial dysfunction is a known contributor to the pathology of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govgoogle.com Consequently, the development of mitochondria-targeted therapies is a growing area of research. nih.govmdpi.com The triphenylphosphonium cation, due to its ability to accumulate in mitochondria, is being investigated as a vehicle to deliver therapeutic agents to these organelles in the context of neurodegenerative disorders. nih.gov While direct research on this compound in this area is limited, related TPP-containing compounds are being explored for their potential to mitigate mitochondrial oxidative stress, a key factor in neurodegeneration. nih.gov
In the realm of cardiovascular disease, reperfusion injury, the damage that occurs when blood flow is restored to tissues after a period of ischemia, is a significant concern. nih.govrsc.org Interestingly, studies have shown that iodide, the anionic component of this compound, can protect heart tissue from reperfusion injury. nih.govrsc.org Intravenous administration of sodium iodide before reperfusion has been found to reduce myocardial infarction damage significantly in animal models. nih.gov The proposed mechanism involves the modulation of thyroid hormone production, which in turn decreases cardiac metabolism linked to reperfusion injury. While this research focuses on the iodide ion itself, it suggests a potential, though yet unexplored, therapeutic angle for compounds delivering iodide to cardiac tissue.
Investigation of Biological Activities Beyond Mitochondrial Targeting
Inhibitory Effects on Cholinesterases
Cholinesterases, such as acetylcholinesterase (AChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. google.com Research has shown that certain quaternary phosphonium compounds can act as reversible inhibitors of cholinesterases. nih.gov A study on various quaternary phosphonium compounds revealed that they exhibit species-specific inhibitory action, with the structure of the inhibitor playing a crucial role. nih.gov While direct studies on this compound are not prevalent, the general finding that phosphonium compounds can inhibit cholinesterases suggests a potential avenue for future investigation into the activity of this specific salt.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. nih.gov Quaternary phosphonium salts (QPS), including alkyl triphenylphosphonium derivatives, have demonstrated promising antibacterial and antibiofilm activities. researchgate.net Their mechanism of action is often attributed to the disruption of the bacterial cell membrane. nih.govmdpi.com
Table 2: Antibacterial Activity of Triphenylphosphonium Derivatives
| Compound/Material | Target Bacteria | MIC (μg/mL) | Key Finding | Reference |
| Triphenylphosphonium-functionalized pyrimidines | Methicillin-resistant S. aureus | 0.39-1.56 | High antibacterial and antibiofilm activity. | nih.gov |
| PEI-TPP(C10) nanoparticles | S. aureus | 0.25 | Low-molecular-weight derivatives with longer alkyl chains were more efficient. | nih.gov |
| PEI-TPP(C10) nanoparticles | E. coli | 20 | Demonstrated concentration-dependent antibacterial activity. | nih.gov |
| Bisphosphonium alkyl molecules | S. aureus (drug-sensitive and -resistant) | 6-10 µM | Bacteriostatic activity observed. | mdpi.com |
Materials Science and Catalysis Applications
Polymer-Supported Phosphonium Salts
The immobilization of chemical reagents and catalysts on polymer supports is a widely used strategy in organic synthesis and catalysis to simplify product purification and enable catalyst recycling. Polymer-supported triphenylphosphine is a common precursor for the generation of polymer-bound phosphonium salts. These supported phosphonium salts can function as phase-transfer catalysts, facilitating reactions between reagents in different phases. For example, in the Wittig reaction, a polymer-bound phosphonium salt can be used to convert aldehydes into alkenes, with the phosphine oxide byproduct remaining attached to the polymer support for easy removal.
While the direct synthesis and application of polymer-supported this compound are not extensively documented, the general principles of preparing and using supported phosphonium salts are well-established. The synthesis typically involves the reaction of a functionalized polymer, such as brominated polystyrene, with triphenylphosphine to create the phosphonium salt structure. These polymer-supported catalysts are valued for their thermal stability and reusability, making them attractive for industrial applications.
Role in Heterogeneous Catalysis and Material Synthesis
This compound serves as a valuable precursor and catalyst in both heterogeneous catalysis and material synthesis. In the realm of material science, it is utilized in the preparation of polymer-supported phosphonium salts, which are instrumental in various catalytic processes. These polymer-supported catalysts offer the advantage of easy separation from the reaction mixture, enhancing their recyclability and cost-effectiveness.
One notable application is in the synthesis of polyoxazolidinones. phasetransfercatalysis.com Alkyl triphenylphosphonium salts, a category that includes this compound, are employed to build the molecular weight of epoxy resins. phasetransfercatalysis.com In this process, the halide component of the phosphonium salt initiates the ring-opening of epoxides. The resulting alkoxide then reacts with an isocyanate to form the oxazolidone ring, regenerating the halide for subsequent catalytic cycles. phasetransfercatalysis.com This method is advantageous as it produces polymers with low polydispersity and high chemical selectivity, minimizing the formation of undesirable side products like isocyanurates that can lead to unwanted cross-linking. phasetransfercatalysis.com
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scienceinfo.com this compound, as a quaternary phosphonium salt, can function as a phase-transfer catalyst. scienceinfo.com The mechanism involves the phosphonium cation forming an ion pair with a reactant anion from the aqueous phase. This ion pair is sufficiently lipophilic to be transferred into the organic phase, where the anion can react with the organic substrate. operachem.com
The use of phosphonium salts like this compound in PTC offers several advantages. They are known for their stability at high temperatures, making them suitable for a range of industrial processes. phasetransfercatalysis.com PTC is considered a green chemistry approach as it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds. scienceinfo.com This methodology has been successfully applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, leading to higher yields and faster reaction rates. scienceinfo.comphasetransfer.com
Ionic Liquid Development and Application
Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as promising materials with a wide array of applications due to their unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. google.comnih.gov Phosphonium-based ILs, including those derived from this compound, are a significant class of these materials. nih.govrsc.org
The synthesis of phosphonium ILs often involves the quaternization of a phosphine, such as triphenylphosphine, with an alkyl halide like 1-iodopropane (B42940) to form the phosphonium salt. This salt can then be used as a precursor where the anion is exchanged to create a variety of ILs with tailored properties. rsc.org Phosphonium ILs have demonstrated superior thermal stability compared to some of their nitrogen-based counterparts, with decomposition temperatures reaching as high as 450°C. nih.gov This stability, combined with their potential for high purity, makes them attractive for applications in areas such as biomass processing and as stable media for chemical reactions. google.comnih.gov
Application as Corrosion Inhibitors
This compound and related phosphonium salts have shown significant promise as corrosion inhibitors, particularly for mild steel in acidic environments. mdpi.comresearchgate.net The inhibition mechanism primarily involves the adsorption of the phosphonium cations onto the metal surface, forming a protective barrier that hinders the corrosion process. uv.mxnih.gov
Evaluation of Inhibition Efficiency in Acidic Media
The effectiveness of phosphonium-based inhibitors has been demonstrated in various acidic media, including hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comresearchgate.net Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. For instance, research on related phosphonium compounds has reported efficiencies reaching up to 99.1% in 1 M HCl. mdpi.com The presence of the inhibitor significantly reduces the corrosion rate of mild steel. icrc.ac.ir
The table below presents data on the inhibition efficiency of a related phosphonium-based ionic liquid, hexadecyltriphenylphosphonium bromide (HPP), on mild steel in 1 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS).
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (ηEIS) (%) |
| 0.00 | 91.2 | - |
| 0.01 | 1875.4 | 95.1 |
| 0.03 | 3245.8 | 97.2 |
| 0.05 | 6432.5 | 98.6 |
| 0.07 | 10124.7 | 99.1 |
| 0.09 | 9875.3 | 99.1 |
Data adapted from a study on a similar phosphonium-based corrosion inhibitor. mdpi.com
Mixed-Type Inhibition Mechanisms
Potentiodynamic polarization studies have indicated that phosphonium-based inhibitors like this compound often act as mixed-type inhibitors. mdpi.comresearchgate.netnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The corrosion potential (Ecorr) typically does not shift significantly with the addition of the inhibitor, a characteristic feature of mixed-type inhibition. mdpi.commdpi.com The inhibitor molecules adsorb onto the metal surface, blocking the active sites for both anodic and cathodic processes. nih.gov
Adsorption Isotherm Models (e.g., Langmuir)
The adsorption of phosphonium-based inhibitors on the metal surface can be described by various adsorption isotherm models, with the Langmuir isotherm often providing a good fit for the experimental data. mdpi.comresearchgate.netnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the phosphorus atom and the metal). mdpi.com The ability of the phosphorus atom to be easily polarized contributes to the strong adsorption and high inhibition efficiency of these compounds. researchgate.net
Electrolyte Components in Energy Devices
This compound and its analogues are investigated for their potential as components in the electrolytes of energy storage and conversion devices. Their primary role is to facilitate ion transport, a critical function in the operation of various electrochemical cells.
Use in Dye-Sensitized Solar Cells (DSSCs)
In the realm of dye-sensitized solar cells (DSSCs), the electrolyte is a crucial component responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. The most common redox mediator used for this purpose is the iodide/triiodide (I⁻/I₃⁻) couple. nih.gov this compound can serve as a source of iodide ions for this redox shuttle.
A study utilizing a similar compound, triphenylmethylphosphonium iodide, as the basis for a liquid electrolyte in DSSCs demonstrated its effectiveness. researchgate.net The research highlighted that this phosphonium iodide-based electrolyte could function efficiently as the iodide donor in the cell. researchgate.net The performance of a DSSC is often limited by factors such as mass transport within the electrolyte. researchgate.net
| Radiant Power (mW cm⁻²) | Overall Conversion Efficiency (%) |
|---|---|
| 100 | 5.34 |
| 10 | 7.10 |
Data sourced from a study on a triphenylmethylphosphonium iodide-based liquid electrolyte. researchgate.net
The variation in efficiency with light intensity was attributed to mass transport limitations within the DSSC. researchgate.net Electrochemical impedance spectroscopy and linear voltammography were employed to investigate the electronic and ionic processes occurring within the cell. researchgate.net
Surface Passivation Agents in Perovskite Solar Cells
Surface passivation of the metal halide perovskite layer is a critical strategy for developing efficient and stable perovskite solar cells (PSCs). rsc.orgrsc.org Defects on the surface and at grain boundaries of the perovskite crystals can act as centers for non-radiative recombination, which is a major pathway for efficiency loss. mdpi.comresearchgate.net Passivation agents are molecules that interact with these defects, rendering them electronically inactive.
Phosphonium halide salts, a class of materials that includes this compound, have been identified as effective surface passivation agents for perovskite films. rsc.orgrsc.org In one study, similar phosphonium iodide and bromide salts were applied to the surface of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite layer. rsc.orgrsc.org This treatment led to a significant improvement in the power conversion efficiency (PCE) and a reduction in performance hysteresis. rsc.orgrsc.org Furthermore, the hydrophobic nature of the phosphonium halide passivation layer was found to suppress moisture ingress and ion migration, thereby enhancing the long-term stability of the device. rsc.orgrsc.org
| Device Type | Power Conversion Efficiency (PCE) | Hysteresis Index | Long-Term Stability (>1000 hrs) |
|---|---|---|---|
| Pristine MAPbI₃ | ~18.5% | 11.2% | N/A |
| Phosphonium Halide Passivated | >20.1% | 5.4% | >90% of initial PCE |
Data compares pristine perovskite solar cells with those passivated by a phosphonium halide salt. rsc.orgrsc.org
Interaction with Defects at Perovskite Interfaces
The effectiveness of phosphonium salts as passivation agents stems from their specific interactions with defects at the perovskite surface and interfaces. rsc.orgrsc.org Polycrystalline perovskite films inherently contain a high density of defects, such as undercoordinated lead ions (Pb²⁺) and iodine vacancies, which create trap states within the bandgap. mdpi.comresearchgate.net
The introduction of a phosphonium iodide passivation layer on the perovskite surface deactivates these surface traps. rsc.org This deactivation suppresses non-radiative charge recombination, a process where electrons and holes recombine without producing light, thus losing energy. rsc.orgresearchgate.net By reducing these recombination losses, more charge carriers can be successfully extracted to the charge transport layers, leading to higher device efficiency. rsc.org
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The conventional synthesis of triphenyl(propyl)phosphonium (B98357) iodide involves the quaternization of triphenylphosphine (B44618) with 1-iodopropane (B42940). While effective, researchers are exploring more efficient and environmentally benign synthetic routes.
Recent advancements in phosphonium (B103445) salt synthesis offer promising alternatives. For instance, microwave-assisted synthesis has been shown to rapidly produce (3-bromopropyl)triphenylphosphonium bromide, which can then be converted to the iodide salt in water, a green solvent. bas.bg This method significantly reduces reaction times from hours to minutes. bas.bg
Another innovative approach involves the reaction of tertiary phosphines with para-quinones in the presence of a less strong acid like trifluoroacetic acid, which proceeds under mild conditions with high yields. sci-hub.se Furthermore, a one-pot method using a triphenylphosphine/iodine combination to react with bis-alkoxymethanes at room temperature has been developed for synthesizing α-alkoxymethylphosphonium iodides, avoiding toxic intermediates and harsh reaction conditions. d-nb.info The development of visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid presents a green approach for synthesizing π-conjugated phosphonium salts. chemrxiv.org
Researchers are also investigating direct C-P bond formation through methods like palladium-catalyzed "de-arylation" of phosphonium salts, which allows for the synthesis of various trivalent phosphines from commercially available triarylphosphines. organic-chemistry.org The reaction of benzyl (B1604629) alcohols with trimethylsilyl (B98337) bromide and triphenylphosphine offers another pathway to phosphonium salts. organic-chemistry.org
These novel synthetic strategies, summarized in the table below, aim to improve yield, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry.
| Synthetic Method | Key Features |
| Microwave-Assisted Synthesis | Rapid reaction times (minutes); uses water as a green solvent for anion exchange. bas.bg |
| Reaction with p-Quinones | Mild reaction conditions (20°C, CH2Cl2); high yields (88-95%). sci-hub.se |
| One-Pot PPh3/I2 Method | Room temperature reaction; avoids toxic intermediates. d-nb.info |
| Visible-Light-Induced Cyclization | Transition metal-free; uses air as an oxidant; high atomic economy. chemrxiv.org |
| Palladium-Catalyzed De-arylation | Enables synthesis of diverse phosphines from common starting materials. organic-chemistry.org |
| Benzyl Alcohol Route | Utilizes readily available starting materials. organic-chemistry.org |
Advanced Mechanistic Elucidation of Complex Reactions
Triphenyl(propyl)phosphonium iodide is a key precursor in the Wittig reaction, a fundamental process for alkene synthesis. nih.gov The classical mechanism proceeds through a phosphonium ylide, which reacts with a carbonyl compound to form a betaine (B1666868) intermediate, subsequently leading to an oxaphosphetane that decomposes to the alkene and triphenylphosphine oxide. nih.govyoutube.com
However, the stereoselectivity of the Wittig reaction is complex and influenced by factors such as the nature of the ylide, the solvent, and the presence of lithium salts. nih.gov Advanced computational and experimental techniques are being employed to gain a deeper understanding of these subtleties. For example, density functional theory (DFT) calculations are used to model transition states and intermediates, providing insights into the energetic factors that govern reaction pathways and stereochemical outcomes. nih.gov
Furthermore, the role of phosphonium salts as photoactive charge transfer complex (CTC) donors is an emerging area of study. chinesechemsoc.org Under blue light irradiation, phosphonium iodide salts can form CTCs with suitable electron donors, leading to the generation of organic radicals. chinesechemsoc.org This photoinduced single electron transfer (SET) process opens up new avenues for radical reactions, and mechanistic investigations are crucial to harness their full potential. chinesechemsoc.orgnih.gov
Recent studies have also explored the mechanism of nickel-catalyzed cross-coupling reactions where the oxidative addition of an aryl iodide to a Ni(I) species is a key step. nih.gov Understanding the kinetics and mechanism of such fundamental steps is critical for optimizing catalytic cycles.
Development of Next-Generation Mitochondria-Targeted Therapeutics and Diagnostics
The triphenylphosphonium (TPP) cation, the core of this compound, is a key component in designing molecules that target mitochondria. acs.orgnih.govvanderbilt.edu Due to its lipophilic nature and delocalized positive charge, the TPP moiety can readily cross biological membranes and accumulate within the mitochondria, driven by the large negative mitochondrial membrane potential. acs.orgnih.govnih.gov This property has been exploited to deliver a wide range of therapeutic and diagnostic agents specifically to this organelle. nih.govmdpi.com
Future research in this area focuses on several key aspects:
Enhanced Targeting and Reduced Off-Target Effects: While TPP-based compounds effectively target mitochondria, they can also exhibit off-target effects, such as uncoupling oxidative phosphorylation. nih.gov Researchers are designing next-generation TPP derivatives with modified substituents on the phenyl rings to modulate their lipophilicity and charge density. nih.gov The goal is to dissociate mitochondrial uptake from undesirable side effects, leading to safer and more effective therapeutics. nih.gov For example, the 4-CF3-TPP+ moiety has been identified as a promising alternative that delivers cargo to mitochondria without causing uncoupling. nih.gov
Novel Therapeutic Payloads: Scientists are conjugating a diverse array of bioactive molecules to the TPP cation, including antioxidants, anticancer agents, and probes for detecting reactive oxygen species (ROS). nih.govmdpi.com For instance, dodecyl-TPP has shown dose-dependent inhibition of breast cancer stem cell proliferation. mdpi.com
Advanced Diagnostic Probes: TPP-conjugated fluorescent probes are being developed for real-time imaging of mitochondrial function and dysfunction. nih.gov These probes can be used to monitor changes in mitochondrial membrane potential, ROS levels, and ATP production, providing valuable insights into cellular health and disease progression. nih.gov
The development of these next-generation mitochondria-targeted agents holds immense promise for the treatment of a wide range of diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. acs.orgnih.gov
Integration in Sustainable Chemical Processes and Green Chemistry
Quaternary phosphonium salts, including this compound, are gaining prominence in the field of green chemistry due to their potential to replace volatile, flammable, and toxic organic solvents. eurekaselect.combenthamdirect.com They are a key class of ionic liquids (ILs), which are salts with low melting points that can act as both solvents and catalysts in a variety of chemical reactions. eurekaselect.combenthamdirect.com
Key areas of research include:
Phosphonium-Based Ionic Liquids (PILs): PILs exhibit high thermal and chemical stability, making them suitable for a wide range of applications. researchgate.net They are being investigated as recyclable reaction media for processes such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. eurekaselect.combenthamdirect.com The ability to fine-tune the physical and chemical properties of PILs by altering the cation and anion allows for the design of task-specific ILs for particular applications. eurekaselect.combenthamdirect.com
Phase-Transfer Catalysis: Chiral quaternary phosphonium salts are being developed as effective phase-transfer catalysts for asymmetric transformations. rsc.org This approach offers an environmentally benign method for synthesizing chiral molecules, which are crucial in the pharmaceutical and agrochemical industries. rsc.org
Polymer-Supported Catalysts: Immobilizing phosphonium salt catalysts on polymer supports facilitates their separation and recycling, further enhancing the sustainability of chemical processes.
The use of phosphonium salts in green chemistry is a rapidly growing field with the potential to significantly reduce the environmental impact of chemical manufacturing.
Design of Hybrid Materials Incorporating Phosphonium Moieties
The incorporation of phosphonium moieties into inorganic or organic matrices is a promising strategy for creating novel hybrid materials with tailored properties and functionalities. mdpi.comresearchgate.netrsc.org
Current research is focused on several classes of phosphonium-based hybrid materials:
Metal Phosphonate (B1237965) Hybrid Materials: These materials are formed by combining metal ions with organophosphonic acids. researchgate.netrsc.org They can exhibit a wide range of structures, from dense layers to hierarchically nanoporous frameworks. rsc.org The introduction of phosphonium groups into these materials can enhance their thermal stability and create opportunities for applications in catalysis, gas storage, and separation. researchgate.net
Phosphonium-Based Polymeric Ionic Liquids (PILs): PILs are a class of polyelectrolytes where each monomer unit contains an ionic liquid species. mdpi.com These materials combine the unique properties of ionic liquids with the processability of polymers. mdpi.com Phosphonium-based PILs are being explored as electrolytes in lithium-ion batteries due to their high thermal stability and ionic conductivity. mdpi.comrsc.org
Hybrid Catalyst Nanomaterials: Phosphonium ionic liquids can be used to stabilize and modify metal nanoparticles, creating highly active and selective catalysts. mdpi.com For example, palladium nanoparticles stabilized by phosphonium ILs have been successfully used in Suzuki cross-coupling reactions. mdpi.com
The design of these hybrid materials is a multidisciplinary field that draws on principles of inorganic, organic, and materials chemistry. The ability to precisely control the structure and composition of these materials at the molecular level opens up exciting possibilities for the development of advanced materials with applications in a wide range of technologies.
Q & A
Q. How is Triphenyl(propyl)phosphonium iodide synthesized, and what are the critical purification steps?
this compound is synthesized via quaternization of triphenylphosphine with 1-iodopropane. The reaction typically proceeds in anhydrous toluene or dichloromethane under reflux (60–80°C) for 12–24 hours. Triphenylphosphine reacts with the alkyl halide to form the phosphonium salt, which precipitates upon cooling. Purification involves recrystallization from ethanol or acetonitrile to remove unreacted starting materials. Characterization via P NMR (δ ≈ 20–25 ppm) and FTIR (C-I stretch at ~500 cm) confirms product identity .
Q. What role does this compound play in the Wittig reaction?
In the Wittig reaction, the compound acts as a precursor to ylides. Treatment with a strong base (e.g., NaH or BuLi) deprotonates the phosphonium salt, generating a propyl-substituted ylide. This ylide reacts with aldehydes/ketones to form alkenes. For example, reacting with propanal yields (3Z)-hept-3-ene. The steric bulk of the triphenylphosphine group influences regioselectivity, favoring less stabilized ylides for Z-alkene formation .
Q. What spectroscopic techniques are employed to characterize this compound?
Key methods include:
- H/C NMR : Identifies propyl chain protons (δ 0.8–1.6 ppm for CH, δ 1.8–2.2 ppm for CH) and aromatic protons (δ 7.4–7.8 ppm).
- P NMR : Single peak near 20–25 ppm confirms phosphonium structure.
- FTIR : C-I stretch (~500 cm) and P-C aromatic vibrations (~1100 cm).
- Mass Spectrometry (ESI-MS) : Molecular ion [M-I] observed at m/z 321.1 (CHP) .
Advanced Research Questions
Q. How does the adsorption behavior of this compound on metal surfaces compare to tetraphenyl derivatives?
Adsorption studies on steel surfaces reveal that alkyl-substituted phosphonium salts (e.g., propyl) follow Langmuir isotherms with equilibrium constants (K) ~10 M, indicating strong chemisorption. In contrast, tetraphenylphosphonium iodide exhibits deviations from Langmuir due to steric repulsion between phenyl groups, fitting Frumkin isotherms with interaction parameter g = -0.98 (repulsive forces). Propyl derivatives show higher surface coverage (ΔG ≈ -45 kJ/mol) compared to phenyl analogs, attributed to alkyl chain flexibility enhancing metal interaction .
Q. Can this compound facilitate mitochondrial targeting in drug delivery systems?
Structural analogs like PAPTP (triphenylphosphonium derivatives with alkyl chains) demonstrate mitochondrial accumulation due to the lipophilic cation effect. The propyl chain in this compound enhances membrane permeability, while the positive charge facilitates uptake against the mitochondrial membrane potential (~180 mV). Conjugation with therapeutics (e.g., antioxidants) via carboxyalkyl linkers enables targeted delivery, as validated via fluorescence microscopy and ROS scavenging assays .
Q. What electrochemical methods are used to evaluate the corrosion inhibition efficiency of phosphonium salts?
- Potentiodynamic Polarization : Measures corrosion current density (i) and Tafel slopes. This compound reduces i by 85% in 1 M HCl, indicating mixed-type inhibition.
- Electrochemical Impedance Spectroscopy (EIS) : Reveals charge-transfer resistance (R) increases with inhibitor concentration (e.g., from 50 Ω·cm to 1200 Ω·cm).
- Adsorption Isotherms : Langmuir plots confirm monolayer adsorption, with inhibition efficiency >90% at 10 mM .
Q. How does the alkyl chain length in triphenylphosphonium salts influence their physicochemical properties?
Increasing chain length (methyl → propyl → butyl):
- Solubility : Longer chains reduce aqueous solubility but enhance lipid bilayer permeability (log P increases from 2.1 to 4.3).
- Steric Effects : Propyl chains balance ylide stability and reactivity in Wittig reactions, whereas butyl derivatives favor bulkier substrates.
- Adsorption : Propyl chains improve surface coverage on metals (ΔG = -44.7 kJ/mol) compared to methyl (-35.7 kJ/mol) due to hydrophobic interactions .
Methodological Considerations
-
Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via P NMR to ensure complete quaternization .
-
Electrochemical Testing : Pre-saturate electrolytes with N to avoid oxygen interference. Calculate inhibition efficiency using:
-
Mitochondrial Uptake Assays : Employ JC-1 dye to validate membrane potential-dependent accumulation. Compare with negative controls (e.g., methyltriphenylphosphonium) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
